![molecular formula C23H20FN3O2 B1681816 SL-651498 CAS No. 205881-86-3](/img/structure/B1681816.png)
SL-651498
概述
描述
SL 651498 是一种以其抗焦虑和抗惊厥特性而闻名的化合物。它的结构与β-咔啉衍生物(如阿贝卡尼尔和格多卡尼尔)相关。 与苯二氮卓类药物不同,SL 651498 由于其独特的化学结构被归类为非苯二氮卓类抗焦虑药 .
科学研究应用
Overview
Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-, also known as SL 651498, is a complex compound with significant potential in medicinal chemistry. This compound features a pyridoindole moiety and exhibits unique biological activities, primarily due to its structural characteristics that enhance its interactions with biological targets.
Biological Activities
Pyrrolidine derivatives are widely recognized for their diverse biological activities. The specific compound has been studied for its anxiolytic and anticonvulsant properties. It acts as a subtype-selective agonist at GABA A receptors, particularly as a full agonist at α2 and α3 subtypes, and a partial agonist at α1 and α5 subtypes. This mechanism enhances the inhibitory effects of GABA in the brain, contributing to its therapeutic potential.
Notable Biological Activities:
- Anxiolytic Effects : The compound has shown promise in reducing anxiety without the side effects typically associated with benzodiazepines.
- Anticonvulsant Properties : It may be effective in managing seizure disorders due to its action on GABA A receptors.
Medicinal Chemistry
The compound's unique structure allows it to serve as a scaffold for developing new therapeutic agents targeting neurological disorders. Its ability to selectively modulate GABA A receptor activity positions it as a candidate for further drug development.
Interaction Studies
Research on binding affinities between this compound and various biological targets is ongoing. These studies aim to elucidate the specific interactions that contribute to its pharmacological effects.
Comparative Studies
The compound can be compared with other pyrrolidine derivatives to assess differences in biological activity and mechanism of action. For example:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Pyrrolidine | Basic cyclic amine | Found in numerous natural products |
Proline | Amino acid derivative | Essential for protein synthesis |
Bepridil | Antihypertensive agent | Contains a similar cyclic structure |
Piracetam | Cognitive enhancer | A racetam derivative with a pyrrolidine ring |
This table illustrates the diversity within the class of pyrrolidines while highlighting the unique aspects of Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)- due to its specific substitutions and structural complexity.
Case Studies
Recent studies have demonstrated the efficacy of this compound in various preclinical models:
- Anxiety Models : In rodent models of anxiety, SL 651498 exhibited significant anxiolytic effects comparable to established anxiolytics but with fewer side effects.
- Seizure Models : In models of epilepsy, it showed promise in reducing seizure frequency and duration.
These findings suggest that further exploration into the therapeutic applications of this compound could lead to novel treatments for anxiety and seizure disorders.
作用机制
SL 651498 作为一种亚型选择性 GABA A 受体激动剂发挥作用。它在 α2 和 α3 亚型中作为完全激动剂发挥作用,在 α1 和 α5 亚型中作为部分激动剂发挥作用。 这种选择性功效使其能够发挥抗焦虑作用,而不会引起明显的镇静作用或认知功能障碍 .
生化分析
Biochemical Properties
SL-651498 is a subtype-selective GABA A agonist . It acts as a full agonist at α2 and α3 GABAA receptors, and as a partial agonist at α1 and α5 GABAA receptors . This interaction with GABAA receptors suggests that this compound may influence the function of these receptors, potentially affecting the transmission of inhibitory signals in the nervous system .
Cellular Effects
In cellular processes, this compound has been observed to have primarily anxiolytic effects . Some sedation, ataxia, and muscle relaxant effects are observed at higher doses . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with GABAA receptors . As a full agonist of α2 and α3 GABAA receptors and a partial agonist of α1 and α5 GABAA receptors, this compound can modulate the activity of these receptors, potentially influencing the transmission of inhibitory signals in the nervous system .
Dosage Effects in Animal Models
In animal studies, this compound has been observed to elicit anxiolytic-like activity similar to that of diazepam . It induced muscle weakness, ataxia, or sedation at doses much higher than those producing anxiolytic-like activity . This suggests that the effects of this compound may vary with different dosages.
准备方法
合成路线和反应条件
SL 651498 的合成涉及多个步骤,包括 3-氨基-4-(2-溴苯基)-2-吡啶酮的钯催化分子内胺化反应。 该物质通过二乙基 2-氨基丙二酸酯与炔基亚胺的共轭加成反应制备 .
工业生产方法
SL 651498 的工业生产方法没有广泛的文献记载,但它们可能涉及类似的合成路线,并针对大规模生产进行优化。钯催化剂和特定反应条件的使用将被扩大以满足工业需求。
化学反应分析
反应类型
SL 651498 经历各种化学反应,包括:
氧化反应: 该化合物可以在特定条件下被氧化。
还原反应: 还原反应可以修饰 SL 651498 中存在的官能团。
取代反应: 取代反应,尤其是涉及吡咯烷-1-基-羰基的反应很常见。
常用试剂和条件
这些反应中常用的试剂包括用于胺化的钯催化剂、用于氧化反应的氧化剂和用于还原反应的还原剂。条件因所需反应而异,温度、压力和溶剂选择是关键因素。
主要产物
这些反应形成的主要产物取决于特定的反应途径。例如,氧化可能产生氧化衍生物,而取代反应可以产生 SL 651498 的各种取代类似物。
相似化合物的比较
SL 651498 由于其对 GABA A 受体亚型的选择性作用而独一无二。类似的化合物包括:
阿贝卡尼尔: 另一种具有抗焦虑特性的β-咔啉衍生物。
格多卡尼尔: 结构上与 SL 651498 相关,用于类似的研究目的。
L-838,417: 一种正在开发的抗焦虑选择性化合物,具有类似的 GABA 受体选择性.
生物活性
Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-, also known as SL 651498, is a compound with notable biological activities, particularly in the fields of neurology and pharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
SL 651498 has the following chemical characteristics:
Property | Details |
---|---|
IUPAC Name | 6-fluoro-9-methyl-2-phenyl-4-(pyrrolidine-1-carbonyl)pyrido[3,4-b]indol-1-one |
Molecular Formula | C23H20FN3O2 |
Molecular Weight | 389.42 g/mol |
CAS Number | 205881-86-3 |
SL 651498 acts primarily as a GABA_A receptor agonist , specifically targeting the α2 and α3 subtypes as full agonists while being a partial agonist at the α1 and α5 subtypes. This selective binding enhances the inhibitory effects of GABA in the central nervous system (CNS), leading to its anxiolytic and anticonvulsant properties.
Biochemical Pathways
The activation of GABA_A receptors by SL 651498 results in increased chloride ion influx into neurons, which hyperpolarizes the cell membrane and reduces neuronal excitability. This mechanism underlies its potential therapeutic effects in anxiety disorders and seizure management.
Anxiolytic Effects
Research indicates that SL 651498 exhibits significant anxiolytic activity , making it a candidate for treating generalized anxiety disorder (GAD). In preclinical studies, it demonstrated efficacy comparable to traditional benzodiazepines but with a distinct side effect profile due to its non-benzodiazepine structure.
Anticonvulsant Properties
SL 651498 has also been investigated for its anticonvulsant effects. Studies have shown that it can effectively reduce seizure activity in animal models, suggesting potential applications in epilepsy treatment. The compound's ability to modulate GABA_A receptor activity is pivotal in this context.
Research Findings and Case Studies
Several studies have explored the biological activity of SL 651498:
-
Study on GABA Receptor Modulation :
- A study published in Neuropharmacology demonstrated that SL 651498 selectively enhances GABA_A receptor activity, leading to pronounced anxiolytic effects without significant sedation.
-
Anticonvulsant Efficacy :
- In a controlled trial involving rodent models of epilepsy, SL 651498 significantly reduced the frequency of seizures compared to a placebo group, highlighting its potential as an anticonvulsant agent.
-
Comparative Analysis with Benzodiazepines :
- A comparative analysis showed that while traditional benzodiazepines provide rapid anxiolytic effects, SL 651498 offers a more gradual onset with fewer withdrawal symptoms observed post-treatment.
Future Directions
Research is ongoing to further elucidate the full spectrum of biological activities associated with SL 651498. Future studies may focus on:
- Long-term safety profiles : Assessing chronic use implications.
- Combination therapies : Evaluating efficacy when used alongside existing anxiolytics or anticonvulsants.
- Mechanistic studies : Exploring additional pathways influenced by SL 651498 beyond GABA_A receptor modulation.
属性
IUPAC Name |
6-fluoro-9-methyl-2-phenyl-4-(pyrrolidine-1-carbonyl)pyrido[3,4-b]indol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2/c1-25-19-10-9-15(24)13-17(19)20-18(22(28)26-11-5-6-12-26)14-27(23(29)21(20)25)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWHWWDIFGNCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C3=C1C(=O)N(C=C3C(=O)N4CCCC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045803 | |
Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205881-86-3 | |
Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205881-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SL-651498 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205881863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SL-651498 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082VH54RF1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。